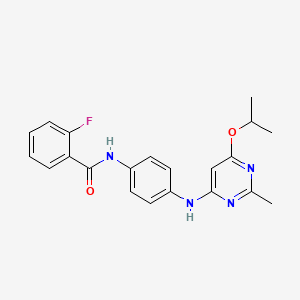

2-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides

Mechanism of Action

Target of Action

The primary target of the compound 2-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is the leucine-rich repeat kinase 2 (LRRK2) . LRRK2 plays a crucial role in the brain and mutations that increase its activity are associated with Parkinson’s disease .

Mode of Action

The compound this compound interacts with LRRK2 by binding to it with high affinity .

Biochemical Pathways

LRRK2 is involved in several cellular processes, including vesicle trafficking, autophagy, and cytoskeletal dynamics .

Pharmacokinetics

The compound was synthesized and labeled with fluorine-18 , suggesting that it may be used in positron emission tomography (PET) imaging . This implies that the compound has sufficient bioavailability to reach its target in the brain .

Result of Action

Given its target, it is likely that it affects cellular processes where LRRK2 is involved .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms to form reduced derivatives.

Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.

Scientific Research Applications

2-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

Medicine: Explored for its therapeutic potential in treating diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and pyrimidine-based molecules, such as:

- 2-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide

- 2-fluoro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide

Uniqueness

The uniqueness of 2-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the isopropoxy group may enhance its stability, bioavailability, and interaction with molecular targets compared to similar compounds.

Biological Activity

2-Fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide, also known as Compound A, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its interactions with leucine-rich repeat kinase 2 (LRRK2), a protein implicated in various cellular processes and diseases, including Parkinson's disease.

- Molecular Formula : C21H21FN4O2

- Molecular Weight : 380.4 g/mol

- CAS Number : 946355-79-9

The primary target of this compound is LRRK2. The compound binds to LRRK2 with high affinity, influencing several biochemical pathways associated with cellular functions such as:

- Vesicle trafficking

- Autophagy

- Cytoskeletal dynamics

Antiviral and Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiviral and anticancer activities. For instance, studies have shown that modifications in the chemical structure can enhance the inhibitory effects against various viral pathogens and cancer cell lines.

- Antiviral Activity : Compounds with similar structural motifs have demonstrated activity against HIV and other viruses, with effective concentrations (EC50 values) reported in the low micromolar range .

- Cytotoxicity : In vitro studies on cancer cell lines have revealed that derivatives of this compound can induce apoptosis, showing IC50 values significantly lower than standard chemotherapeutics like cisplatin .

Study on LRRK2 Inhibition

A detailed study examined the effects of this compound on LRRK2 activity. The compound was found to inhibit LRRK2 phosphorylation in cellular assays, which correlated with reduced cell proliferation in models of Parkinson's disease.

Cytotoxicity Assessment

In a comparative analysis involving several benzamide derivatives, this compound exhibited potent cytotoxic effects against MDA-MB-231 breast cancer cells, with an IC50 value of approximately 0.4 µM, demonstrating its potential as a therapeutic agent .

Data Summary

Properties

IUPAC Name |

2-fluoro-N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O2/c1-13(2)28-20-12-19(23-14(3)24-20)25-15-8-10-16(11-9-15)26-21(27)17-6-4-5-7-18(17)22/h4-13H,1-3H3,(H,26,27)(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQFUXGYOVMDDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.